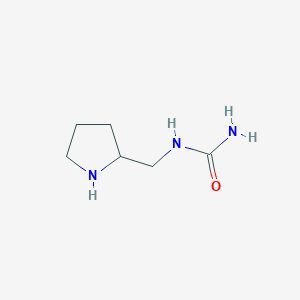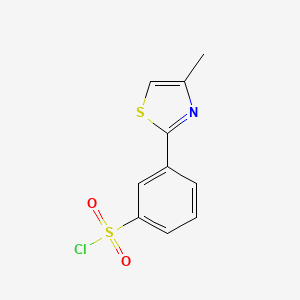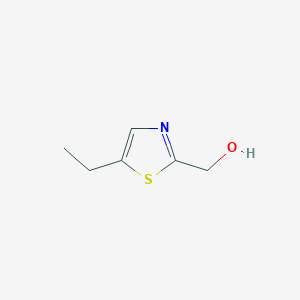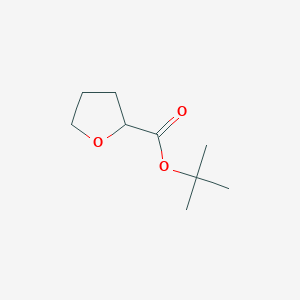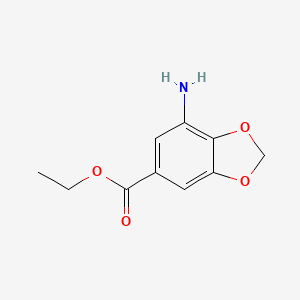
7-amino-2H-1,3-benzodioxol-5-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés d’indole
Les dérivés d’indole sont importants dans le domaine de la chimie médicinale en raison de leur présence dans les produits naturels et les médicaments. Ils jouent un rôle crucial en biologie cellulaire et sont utilisés comme composés biologiquement actifs pour traiter divers troubles, notamment le cancer et les infections microbiennes . Le composé « 7-amino-2H-1,3-benzodioxol-5-carboxylate d’éthyle » peut être utilisé dans la synthèse de ces dérivés d’indole, contribuant ainsi au développement de nouveaux agents thérapeutiques.
Applications antitumorales
La structure du « this compound » suggère des propriétés antitumorales potentielles. Les dérivés d’indole, qui peuvent être synthétisés à partir de ce composé, sont de plus en plus reconnus pour leur rôle dans le traitement du cancer. Ils présentent diverses propriétés biologiques vitales qui les rendent adaptés au développement de nouveaux médicaments anticancéreux .
Propriétés antibactériennes
La recherche indique que les dérivés d’indole présentent une activité antibactérienne. Le composé en question pourrait servir de précurseur dans la synthèse de nouveaux agents antibactériens, contribuant ainsi à lutter contre les souches bactériennes résistantes et au domaine des antibiotiques .
Synthèse de dérivés de benzofurane
Les dérivés de benzofurane sont connus pour leurs fortes activités biologiques, telles que les activités antitumorale, antibactérienne, antioxydante et antivirale. “Le this compound pourrait être un intermédiaire clé dans la synthèse de ces composés, qui sont des composés naturels potentiels de médicaments de tête” .
Applications antivirales
Compte tenu du profil de bioactivité des dérivés de benzofurane et d’indole, il est possible d’utiliser le « this compound » dans la synthèse d’agents antiviraux. Cela pourrait être particulièrement pertinent dans le développement de traitements pour des maladies comme l’hépatite C .
Recherche pharmacologique
Les dérivés d’indole, apparentés au « this compound », ont une large gamme d’activités pharmacologiques. Ils sont utilisés dans l’étude des hormones végétales et ont des applications cliniques dans le traitement de divers troubles. Ce composé pourrait être instrumental dans la création de nouveaux agents pharmacologiques .
Mécanisme D'action
Target of Action
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a chemical compound that is part of a larger family of benzodioxole compounds . Benzodioxole derivatives have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
Related benzodioxole compounds have been shown to interact with their targets, causing cell cycle arrest and inducing apoptosis in cancer cells .
Biochemical Pathways
Benzodioxole compounds have been associated with modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells .
Result of Action
Related benzodioxole compounds have been shown to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and influencing the overall metabolic flux. Additionally, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate has been shown to impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their activity, leading to downstream effects on cellular processes. For instance, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation. Additionally, it can modulate gene expression by influencing the activity of transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings underscore the importance of dosage optimization in preclinical studies .
Metabolic Pathways
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The interaction of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate with metabolic enzymes can influence the levels of key metabolites, thereby affecting cellular energy production and biosynthetic processes .
Propriétés
IUPAC Name |
ethyl 7-amino-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNNXIBLOPMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


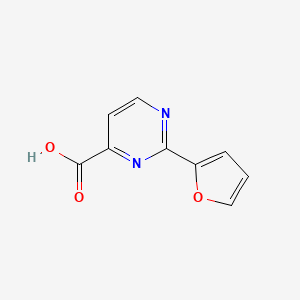

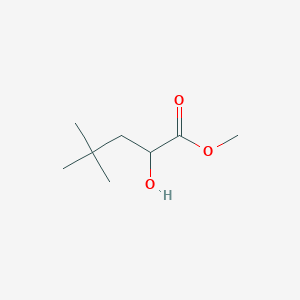

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
